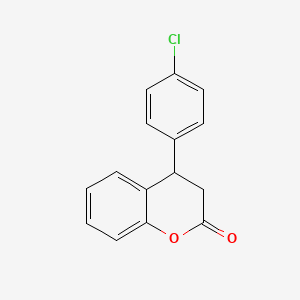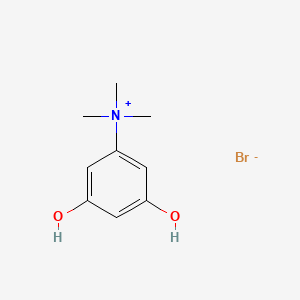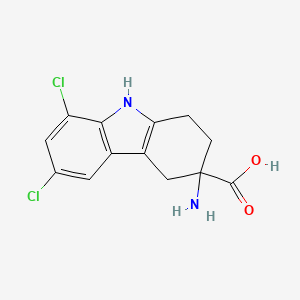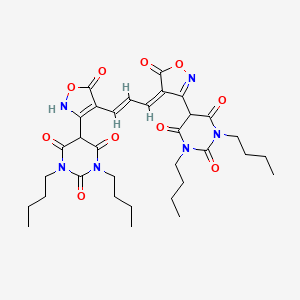
Bis(1,3-dibutylbarbituric acid) trimethine oxonol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dibutylbarbituric acid) trimethine oxonol is a chemical compound known for its application as a membrane potential dye. It is used to monitor changes in the plasma membrane potential, making it valuable in various scientific research fields, including high throughput screening .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with a trimethine oxonol precursor. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
化学反应分析
Types of Reactions
Bis(1,3-dibutylbarbituric acid) trimethine oxonol primarily undergoes reactions related to its function as a membrane potential dye. These include:
Binding Reactions: The compound binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift upon depolarization.
Fluorescence Changes: Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence.
Common Reagents and Conditions
Common reagents used with this compound include high-quality anhydrous DMSO or ethanol to prepare stock solutions. The compound is typically dissolved in these solvents to achieve a stock concentration of up to 1 mM .
Major Products Formed
The major products formed from reactions involving this compound are primarily related to its binding interactions with cellular components, leading to changes in fluorescence properties .
科学研究应用
Bis(1,3-dibutylbarbituric acid) trimethine oxonol has several scientific research applications:
Chemistry: Used as a membrane potential dye to study changes in plasma membrane potential.
Biology: Employed in high throughput screening to monitor cellular responses to various stimuli.
Medicine: Utilized in diagnostic assays to detect changes in membrane potential in medical research.
Industry: Applied in the manufacturing of diagnostic assays and other related products.
作用机制
The mechanism of action of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves its function as a slow-response potential-sensitive probe. The compound enters depolarized cells, binds to intracellular proteins or membranes, and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence .
相似化合物的比较
Similar Compounds
Bis(1,3-diethylthiobarbituric acid) trimethine oxonol: Similar in structure and function, used as a membrane potential dye.
3,3’-Dipropylthiadicarbocyanine iodide: Another membrane potential dye with similar applications.
3,3’-Dihexyloxacarbocyanine iodide: Used for measuring plasma membrane potentials, similar to Bis(1,3-dibutylbarbituric acid) trimethine oxonol.
Uniqueness
This compound is unique due to its high sensitivity and specificity for measuring changes in plasma membrane potential. Its ability to exhibit enhanced fluorescence and a red spectral shift upon depolarization makes it superior to other dyes for certain applications .
属性
分子式 |
C33H42N6O10 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC 名称 |
1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |
InChI 键 |
LOIXQLQVWJDLBX-TWGYAANKSA-N |
手性 SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)/C=C/C=C\3/C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
规范 SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
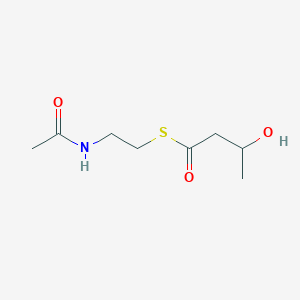
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)



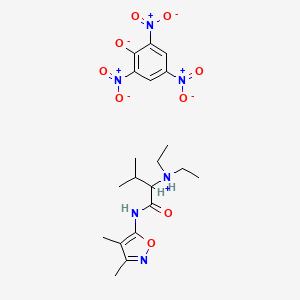
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
